7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Medicinal Chemistry Late-Stage Functionalization Building Block Sourcing

This 7-Br/9-NO₂ benzoxazepine HCl salt provides two orthogonal handles absent in mono-substituted analogs—the bromine enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) and SAD phasing, while the nitro group tunes ring electronics, reduces to aniline, and may serve as a bioreductive prodrug trigger. The hydrochloride form guarantees aqueous solubility for assay buffers and DEL chemistry. Choosing this scaffold accelerates SAR exploration, crystallography, and late-stage functionalization compared to interchangeable building blocks.

Molecular Formula C9H10BrClN2O3
Molecular Weight 309.54 g/mol
CAS No. 2751615-75-3
Cat. No. B6218792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS2751615-75-3
Molecular FormulaC9H10BrClN2O3
Molecular Weight309.54 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1)C=C(C=C2[N+](=O)[O-])Br.Cl
InChIInChI=1S/C9H9BrN2O3.ClH/c10-7-3-6-5-11-1-2-15-9(6)8(4-7)12(13)14;/h3-4,11H,1-2,5H2;1H
InChIKeyFXRTXONBKWRCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride: A Dual-Functionalized Benzoxazepine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 2751615-75-3) is a heterocyclic compound belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class, characterized by a bromine atom at the 7-position and a nitro group at the 9-position on the fused benzene ring. The hydrochloride salt form (MW 309.54 g/mol, formula C9H10BrClN2O3) offers enhanced aqueous solubility compared to the free base [1], making it more amenable to biological assay conditions. The benzoxazepine scaffold has established lineage in drug discovery, serving as the core structure for AMPA receptor positive allosteric modulators [2], selective CBP/P300 bromodomain inhibitors [3], serotonin 5-HT2C receptor modulators, and necroptosis inhibitors. The specific 7-bromo-9-nitro substitution pattern provides two distinct, orthogonally reactive handles — a halogen for cross-coupling reactions and a nitro group amenable to reduction or nucleophilic aromatic substitution — distinguishing this building block from mono-substituted analogs for late-stage diversification strategies.

Why 7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Cannot Be Replaced by Simpler Mono-Substituted Benzoxazepines


Procurement decisions that treat benzoxazepine building blocks as interchangeable risk compromising synthetic tractability, physicochemical properties, and downstream biological outcomes. The 7-bromo-9-nitro substitution pattern is not trivial: the bromine atom provides a heavy atom for X-ray crystallographic phasing and a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the nitro group serves as a strong electron-withdrawing group that modulates ring electronics, a precursor to anilines via reduction, and a potential photoaffinity label. Mono-substituted analogs such as 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 740842-71-1) lack the nitro group's electronic tuning and synthetic versatility [1], while 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 216008-27-4) lacks the bromine handle for transition metal-mediated diversification . The hydrochloride salt form further differentiates this compound from the free base (CAS 2751615-74-2) in terms of solubility, hygroscopicity, and weighing accuracy — parameters that directly impact reproducibility in biological assays and scale-up workflows.

Quantitative Differentiation Evidence: 7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Versus Closest Analogs


Dual Orthogonal Reactive Handles Versus Mono-Substituted Analogs: Synthetic Utility Comparison

The target compound possesses two synthetically orthogonal functional groups — a C7 bromine (suitable for Pd-catalyzed cross-coupling, Ullmann coupling, or lithium-halogen exchange) and a C9 nitro group (reducible to aniline, displaceable by nucleophiles, and capable of participating in nitro-Mannich or Henry reactions). Its closest mono-substituted analogs each carry only one of these handles. 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 740842-71-1, free base; CAS 740842-72-2, HCl salt) retains the bromine but lacks the nitro group entirely, forfeiting the electron-withdrawing modulation of the aromatic ring and the reductive/photoaffinity functionality [1]. 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 216008-27-4) retains the nitro group but lacks the halogen coupling partner, precluding diversification via modern cross-coupling methodology . This two-versus-one handle count represents a fundamental difference in the number of sequential synthetic transformations achievable from a single building block.

Medicinal Chemistry Late-Stage Functionalization Building Block Sourcing

Hydrochloride Salt Form Solubility Advantage Versus Free Base for Biological Assay Compatibility

The hydrochloride salt form (CAS 2751615-75-3, MW 309.54) is expected to exhibit significantly higher aqueous solubility compared to the free base (CAS 2751615-74-2, MW 273.08) due to ionization of the secondary amine within the oxazepine ring. The free base has a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 67.1 Ų [1], indicating moderate lipophilicity. Conversion to the hydrochloride salt reduces logP and improves dissolution rate under physiological-like assay conditions (pH 7.4 buffer), a critical parameter for obtaining reliable concentration-response curves in biochemical and cell-based assays. While direct experimental solubility data for this specific compound are not publicly available, the principle is well-established: hydrochloride salts of secondary amine-containing heterocycles typically exhibit 10- to 1000-fold improvements in aqueous solubility relative to their free base counterparts.

Aqueous Solubility Biological Assay Reproducibility Salt Selection

Molecular Weight and Heavy Atom Content Differentiation for Crystallographic and Mass Spectrometry Applications

The target compound (MW 309.54 for HCl salt; 273.08 for free base) contains both bromine (atomic weight 79.9, characteristic isotopic pattern ¹:¹ for ⁷⁹Br:⁸¹Br) and a nitro group (two oxygen atoms contributing to hydrogen-bonding capacity). By comparison, the des-nitro analog 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 740842-72-2) has MW 264.54 , while the des-bromo analog 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 216008-27-4) has MW 230.65 . The bromine atom in the target compound provides a distinctive isotopic signature detectable by mass spectrometry and serves as an anomalous scatterer for X-ray crystallographic phasing (f'' = 1.28 e⁻ at Cu Kα), facilitating absolute structure determination of ligand-protein complexes — a feature absent in the des-bromo analog.

X-ray Crystallography Mass Spectrometry Biophysical Methods

Class-Level Scaffold Precedent: Benzoxazepine Cores in Validated Drug Discovery Programs

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has demonstrated tractable, quantifiable biological activity across multiple target classes. In AMPA receptor modulation, benzoxazepine derivatives from the Organon patent series function as positive allosteric modulators (PAMs), with activity confirmed by increased steady-state current in whole-cell patch clamp electrophysiology upon glutamate application (see Example 30 and Table I of US2008/0139529) [1]. In the bromodomain field, the benzoxazepine-based inhibitor I-CBP112 (a 7,9-disubstituted analog) demonstrated selective CBP/P300 bromodomain inhibition, with extensive SAR documented across 50+ analogs in J. Med. Chem. 2016 [2]. These programs establish that specific substitution at the 7- and 9-positions of the benzoxazepine core directly governs target engagement, selectivity, and cellular potency. The target compound, bearing a distinct 7-Br/9-NO2 pattern, occupies an under-explored region of this validated chemical space, offering potential for novel IP-generating lead series distinct from existing benzoxazepine-based clinical candidates.

AMPA Receptor Modulation Epigenetics Drug Discovery Scaffolds

Electron-Withdrawing Group Effect on Benzoxazepine Anticancer Activity: Nitro-Substituted Benzoxazepine Scaffold Precedent

A systematic study of tetrahydrobenzoxazepine acetals bearing electron-withdrawing groups (EWG) on the nitrogen atom demonstrated that the presence of strong EWGs directly correlates with antiproliferative activity against the MCF-7 breast cancer cell line [1]. The study explicitly found that a trifluoroacetyl moiety on the nitrogen atom led to amides displaying 'interesting in vitro antitumour activities.' While the target compound positions its EWG (nitro) at the 9-position of the aromatic ring rather than on the ring nitrogen, the principle that electron deficiency on the benzoxazepine scaffold modulates anticancer activity is established. The nitro group in the target compound (σm = 0.71, a strong EWG) is expected to exert a comparable electronic effect on the aromatic ring, potentially influencing interactions with biological targets through π-stacking and hydrogen-bonding interactions mediated by the nitro oxygen atoms.

Anticancer Agents Breast Cancer Electron-Withdrawing Groups

Optimal Procurement and Application Scenarios for 7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride


Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Builds Requiring Orthogonal Handles

Medicinal chemistry groups constructing DNA-encoded libraries or executing diversity-oriented synthesis benefit from the dual orthogonal reactivity of this building block. The C7-bromine enables on-DNA Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity, while the C9-nitro group can be selectively reduced (H2, Pd/C) to the corresponding aniline for subsequent amide bond formation or reductive amination — all without cross-reactivity between the two handles. This dual-handle architecture is supported by the structural comparison against mono-substituted analogs (Section 3, Evidence Item 1) [1]. The hydrochloride salt form ensures adequate solubility in the aqueous solvent mixtures typically employed in DEL chemistry (e.g., borate buffer pH 9.5 with up to 20% DMSO co-solvent).

Structure-Based Drug Design Leveraging Bromine Anomalous Scattering for Crystallographic Phasing

Structural biology teams requiring experimental phasing of protein-ligand co-crystal structures should prioritize this compound over the des-bromo analog (CAS 216008-27-4). The bromine atom serves as an intrinsic anomalous scatterer (f'' = 1.28 e⁻ at Cu Kα), enabling single-wavelength anomalous dispersion (SAD) phasing without the need for selenomethionine incorporation or heavy-atom soaking. This technical advantage is quantified in Section 3, Evidence Item 3 [1]. The hydrochloride salt's superior aqueous solubility also facilitates co-crystallization by enabling higher ligand concentrations in the crystallization drop without organic solvent precipitation.

Neuroscience Drug Discovery Targeting AMPA Receptor-Mediated Synaptic Plasticity

Research programs developing next-generation AMPA receptor positive allosteric modulators (PAMs) for cognitive enhancement, schizophrenia, or depression can use this building block as a starting point for SAR exploration. The benzoxazepine scaffold is validated in the AMPA PAM field, with disclosed exemplars demonstrating modulation of glutamate-induced steady-state currents in whole-cell patch clamp assays [1]. The 7-Br/9-NO2 substitution pattern is distinct from any compound exemplified in the Organon/Akzo Nobel patent family (Section 3, Evidence Item 4), offering freedom-to-operate advantages while retaining the pharmacophoric benzoxazepine core. Procurement in the hydrochloride salt form enables direct dissolution in the extracellular recording solutions (typically containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, pH 7.4) used in electrophysiology.

Hypoxia-Activated Prodrug Development Leveraging the Nitro Group

The 9-nitro substituent positions this compound as a potential precursor for hypoxia-selective anticancer or anti-infective agents. Nitroaromatic compounds can undergo enzymatic one-electron reduction by nitroreductases under hypoxic conditions (pO2 < 10 mmHg) to generate cytotoxic nitro radical anions or hydroxylamine intermediates, a mechanism exploited by clinical agents such as the bioreductive prodrug PR-104. The bromine handle simultaneously allows for the attachment of targeting moieties or pharmacokinetic-modulating groups. While direct evidence for this compound's bioreductive activation is not yet available, the principle is supported by the established EWG-activity relationship on the benzoxazepine scaffold [2]. This dual mechanism — bioreductive activation via the nitro group and modular diversification via the bromine handle — is not accessible from either mono-substituted analog alone.

Quote Request

Request a Quote for 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.